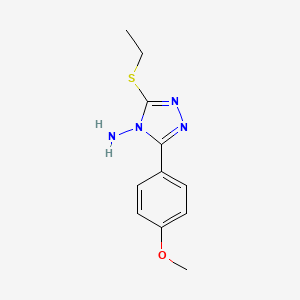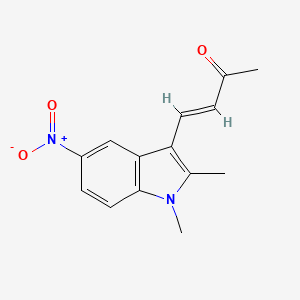
3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylsulfanyl group and a methoxyphenyl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity or as a ligand in binding studies.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazine
- 3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazole
Uniqueness
3-Ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is unique due to the specific combination of functional groups attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-3-17-11-14-13-10(15(11)12)8-4-6-9(16-2)7-5-8/h4-7H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNPPRKUJUOSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659066.png)
![8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5659071.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5659076.png)
![4-[[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B5659082.png)
![(1S*,5R*)-3-isonicotinoyl-N-(3-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5659088.png)
![1-[(3-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5659094.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5659106.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5659109.png)
![4-[[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole](/img/structure/B5659113.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659129.png)
![1-methyl-1'-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5659138.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)
![N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5659151.png)
